molecular formula C17H18N2O4 B5587305 2-(2-isopropylphenoxy)-N-(3-nitrophenyl)acetamide

2-(2-isopropylphenoxy)-N-(3-nitrophenyl)acetamide

Cat. No. B5587305
M. Wt: 314.34 g/mol
InChI Key: YGYXLTUBYHYHGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structure, involves the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The product is then recrystallized and characterized using spectroscopic techniques such as HNMR and LC-MS (Sharma et al., 2018).

Molecular Structure Analysis

The crystal structure of the aforementioned compound shows it crystallizes in the orthorhombic system with specific unit cell parameters. The structure is solved using direct methods and refined to a high degree of accuracy, exhibiting intermolecular hydrogen bonds of the N–H⋅⋅⋅O type, along with two intramolecular interactions (Sharma et al., 2018).

Chemical Reactions and Properties

Although specific reactions of 2-(2-isopropylphenoxy)-N-(3-nitrophenyl)acetamide are not detailed, research on structurally similar compounds suggests a potential for engaging in various chemical transformations. The presence of both the phenoxy and nitrophenyl groups may allow for nucleophilic substitutions and reductive carbonylations, indicative of a versatile reactivity profile suitable for further chemical modifications (Vavasori et al., 2023).

Physical Properties Analysis

The physical properties of compounds similar to 2-(2-isopropylphenoxy)-N-(3-nitrophenyl)acetamide, such as solvatochromism and crystalline structure, suggest that it may exhibit distinct solubility behaviors in different solvents, and its crystallization could be influenced by intermolecular hydrogen bonding and molecular geometry (Krivoruchka et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity towards electrophiles or nucleophiles, can be inferred from the functional groups present in the molecule. The acetamide moiety may undergo hydrolysis under acidic or basic conditions, and the nitro group could be reduced to an amine, offering a pathway to various derivatives (Gilley & Kobayashi, 2008).

properties

IUPAC Name

N-(3-nitrophenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12(2)15-8-3-4-9-16(15)23-11-17(20)18-13-6-5-7-14(10-13)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYXLTUBYHYHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide

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